molecular formula C18H17ClN2O2S B2596331 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097858-56-3

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No. B2596331
CAS RN: 2097858-56-3
M. Wt: 360.86
InChI Key: QIJQCPGRPWNXCM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea, also known as CFT, is a chemical compound that has been extensively studied for its potential use in scientific research. CFT is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a number of different fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's derivatives have been synthesized and investigated for their biological activities, including plant growth regulation. These novel derivatives highlight the potential of the chemical structure for diverse biological applications, although the detailed mechanism of action remains under investigation (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).
  • Research into the corrosion inhibition properties of urea derivatives, including those similar in structure to the compound , demonstrates their effectiveness in protecting metals from corrosion. This application is particularly relevant in industrial processes where acid corrosion is a concern (M. Bahrami, Seyed Mohammad Ali Hosseini, 2012).

Biological Applications

  • Studies on urea derivatives have also highlighted their potential in influencing plant biology, such as enhancing adventitious rooting or acting as cytokinin-like agents, which are crucial for cell division and differentiation in plant tissues (A. Ricci, C. Bertoletti, 2009).

Material Science

  • In material science, the compound's derivatives have shown promise in the development of dye-sensitized solar cells, where the incorporation of furan and thiophene units has led to significant improvements in solar energy conversion efficiency. This suggests the potential of the compound in the design and optimization of organic photovoltaic materials (Se Hun Kim, Hyun Woo Kim, Chun Sakong, et al., 2011).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJQCPGRPWNXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

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